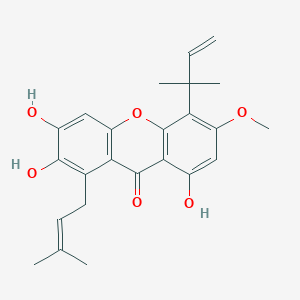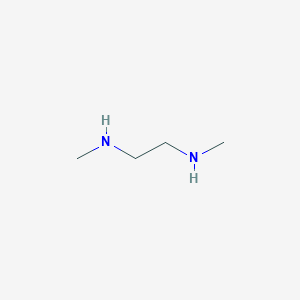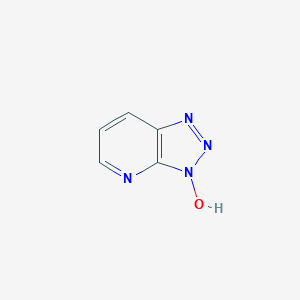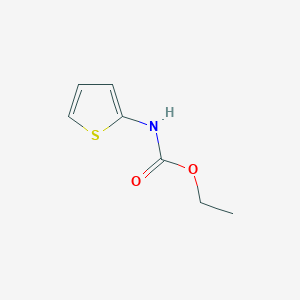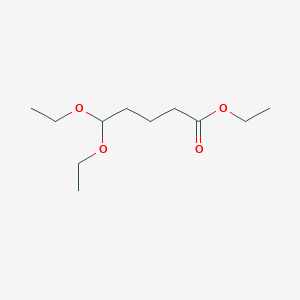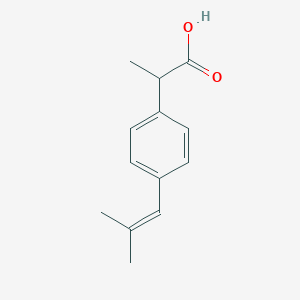
2-(4-Dimethylvinylphenyl)propionsäure
Übersicht
Beschreibung
2-(4-Dimethylvinylphenyl)propionic acid, commonly referred to as DMVPA, is an organic compound with a wide range of uses in both scientific research and industrial applications. It is a colorless, volatile liquid with a slight odor and is soluble in organic solvents. It has a melting point of -25°C and a boiling point of 174°C. DMVPA has been used in the synthesis of various compounds, including drugs, fragrances, and polymers. It also has potential applications in medicine, agriculture, and biotechnology.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Referenzstandards
2-(4-Dimethylvinylphenyl)propionsäure: wird als Referenzstandard in der pharmazeutischen Forschung verwendet. Referenzstandards sind entscheidend, um die Identität, Qualität, Reinheit und Wirksamkeit von pharmazeutischen Produkten zu gewährleisten. Sie dienen als Messlatte für analytische Methoden, die während der Qualitätskontrolle bei der Arzneimittelherstellung eingesetzt werden .
Verunreinigungsprofiling
Diese Verbindung wird als Verunreinigung bei der Synthese von Ibuprofen, einem weit verbreiteten entzündungshemmenden Medikament, identifiziert. Das Verständnis und die Kontrolle von Verunreinigungen sind für die Sicherheit und Wirksamkeit von Medikamenten unerlässlich. Die Rolle der Verbindung bei der Verunreinigungsprofiling hilft bei der Entwicklung von Reinigungsmethoden, um die hohe Qualität des endgültigen pharmazeutischen Produkts zu gewährleisten .
Analytische Chemie
In der analytischen Chemie kann This compound zur Kalibrierung von Instrumenten wie Chromatographen und Spektrometern verwendet werden. Eine genaue Kalibrierung mit bekannten Verbindungen stellt sicher, dass analytische Instrumente zuverlässige und reproduzierbare Ergebnisse liefern .
Chemische Syntheseforschung
Forscher könnten die Verwendung dieser Verbindung als Baustein bei der Synthese komplexerer Moleküle untersuchen. Ihre Struktur könnte modifiziert werden, um neue Verbindungen mit potenziellen therapeutischen Wirkungen oder für andere wissenschaftliche Anwendungen zu erzeugen .
Materialwissenschaft
Die Eigenschaften der Verbindung könnten für die Entwicklung neuer Materialien untersucht werden. Beispielsweise könnte ihre Einarbeitung in Polymere bestimmte Eigenschaften wie thermische Stabilität oder mechanische Festigkeit verbessern, die in der Materialwissenschaft wertvoll sind .
Toxikologische Studien
This compound: kann auf ihr toxisches Profil untersucht werden. Solche Studien sind entscheidend, um die Sicherheit von Chemikalien und ihre potenziellen Risiken für die menschliche Gesundheit und die Umwelt zu beurteilen .
Umweltchemie
Diese Verbindung kann auf ihr Verhalten und ihr Schicksal in der Umwelt untersucht werden. Die Forschung kann ihre biologische Abbaubarkeit, ihr Potenzial zur Bioakkumulation und ihre Auswirkungen auf aquatische und terrestrische Ökosysteme umfassen .
Pädagogische Zwecke
Schließlich kann This compound in Bildungseinrichtungen wie Universitätslaboren verwendet werden, um Studenten die organische Chemie-Synthese, analytische Techniken und Qualitätskontrollprozesse in der pharmazeutischen Industrie beizubringen .
Eigenschaften
IUPAC Name |
2-[4-(2-methylprop-1-enyl)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-8,10H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUJTWQSJJRVIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C=C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910472 | |
| Record name | 2-[4-(2-Methylpropenyl)phenyl]propionic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75625-99-9 | |
| Record name | α-Methyl-4-(2-methyl-1-propen-1-yl)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75625-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Dimethylvinylphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075625999 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[4-(2-Methylpropenyl)phenyl]propionic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-(4-Dimethylvinylphenyl)propionic acid compare to ibuprofen in terms of its pharmacological activity?
A1: Research suggests that 2-(4-Dimethylvinylphenyl)propionic acid demonstrates greater anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) activities compared to ibuprofen []. Furthermore, it exhibits a higher therapeutic index, indicating a wider margin of safety between its effective dose and the dose at which adverse effects occur [].
Q2: What is known about the mechanism of action of 2-(4-Dimethylvinylphenyl)propionic acid?
A2: Like ibuprofen, 2-(4-Dimethylvinylphenyl)propionic acid inhibits the biosynthesis of prostaglandins []. Prostaglandins are lipid compounds involved in various physiological processes, including inflammation and pain. While the exact mechanism by which 2-(4-Dimethylvinylphenyl)propionic acid inhibits prostaglandin biosynthesis is not explicitly described in the provided research, its structural similarity to ibuprofen suggests a potential interaction with cyclooxygenase enzymes (COX-1 and/or COX-2), which are key enzymes in the prostaglandin synthesis pathway.
Q3: How was the absolute configuration of 2-(4-Dimethylvinylphenyl)propionic acid determined?
A3: The absolute configuration of 2-(4-Dimethylvinylphenyl)propionic acid was determined by comparing the 1H-NMR spectra of its (S)-(-)-α-phenylethylamide derivatives with those of ibuprofen enantiomers with known configurations []. This comparison allowed researchers to assign the (S) configuration to the (+)-enantiomer of 2-(4-Dimethylvinylphenyl)propionic acid [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


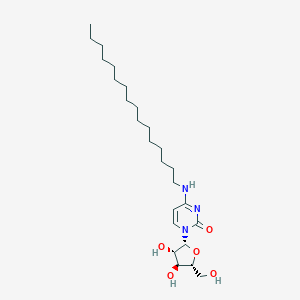
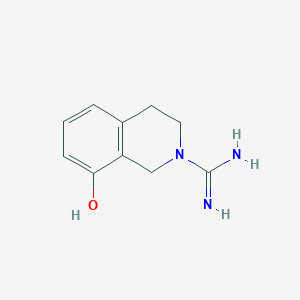
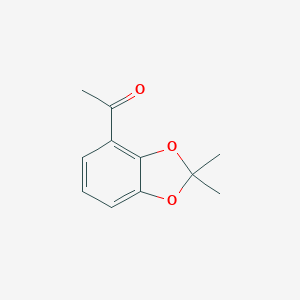
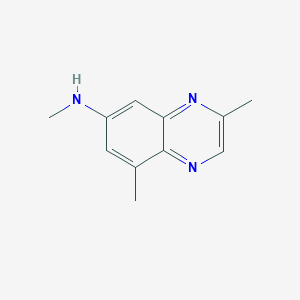
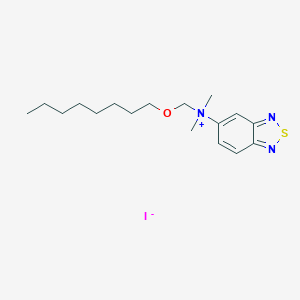

![7-Ethoxy-6-nitro-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B21759.png)
